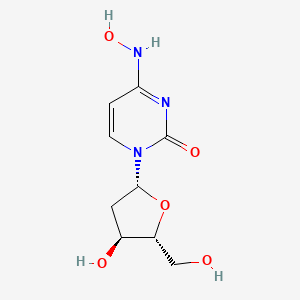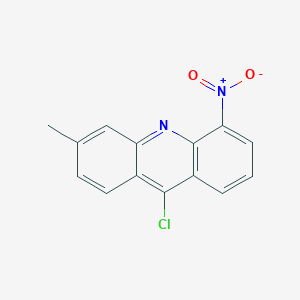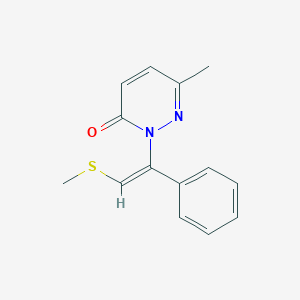
3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid is a heterocyclic organic compound that features a pyrimidine ring substituted with a diethylamino group at the 2-position and a propanoic acid group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid can be achieved through a multi-step process. One common method involves the condensation of 2-chloro-5-(diethylamino)pyrimidine with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through nucleophilic substitution, followed by decarboxylation to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.
Reduction: Reduction of the pyrimidine ring can yield dihydropyrimidine derivatives.
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the synthesis of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can enhance binding affinity through hydrogen bonding and hydrophobic interactions. The pyrimidine ring can participate in π-π stacking interactions with aromatic residues in the target protein.
Comparaison Avec Des Composés Similaires
3-(2-Amino-1,6-dihydro-6-oxo-pyrimidin-5-yl)propanoic acid: This compound has an amino group instead of a diethylamino group, leading to different chemical properties and biological activities.
2-(Diethylamino)pyrimidine-5-carboxylic acid: Similar structure but lacks the propanoic acid group, affecting its reactivity and applications.
Uniqueness: 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid is unique due to the presence of both the diethylamino and propanoic acid groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
Propriétés
Numéro CAS |
948006-29-9 |
|---|---|
Formule moléculaire |
C11H17N3O2 |
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
3-[2-(diethylamino)pyrimidin-5-yl]propanoic acid |
InChI |
InChI=1S/C11H17N3O2/c1-3-14(4-2)11-12-7-9(8-13-11)5-6-10(15)16/h7-8H,3-6H2,1-2H3,(H,15,16) |
Clé InChI |
YBTSEYDDIGYHFZ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=NC=C(C=N1)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzamide, N-(4-amino-6-quinazolinyl)-2-[(4-fluorophenoxy)methyl]-](/img/structure/B12925822.png)
![7-Methyl-3-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B12925834.png)
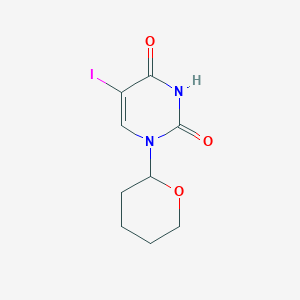
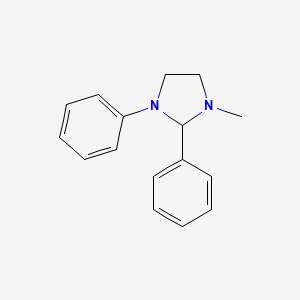
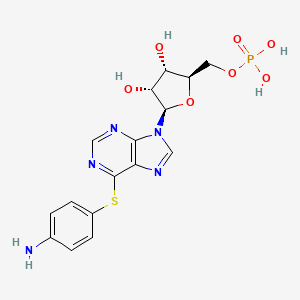
![2-[4-(Difluoromethoxy)phenyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12925866.png)



